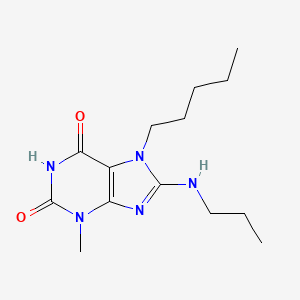
3-Methyl-7-pentyl-8-(propylamino)purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Purine derivatives are a class of compounds that have a wide range of biological activities. They are found in many biological molecules such as DNA, RNA, ATP, and caffeine . The specific compound “3-Methyl-7-pentyl-8-(propylamino)purine-2,6-dione” belongs to this class, and it has a pentyl group at the 7-position and a propylamino group at the 8-position of the purine ring .
Synthesis Analysis
The synthesis of purine derivatives can be complex and often involves multiple steps. Unfortunately, without specific information on “this compound”, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of purine derivatives is based on a purine core, which is a bicyclic aromatic ring system composed of a pyrimidine ring fused to an imidazole ring . In “this compound”, additional functional groups are attached to this core .Wissenschaftliche Forschungsanwendungen
Synthesis and Antidepressant Properties
The compound 3-Methyl-7-pentyl-8-(propylamino)purine-2,6-dione has been explored for its potential antidepressant properties. In a study, a related compound, 3-Methyl-7-(1,1-dioxothietan-3-yl)-8-cyclohexylamino-1-ethyl-1H-purine-2,6(3H,7H)-dione, was synthesized and showed significant antidepressant activity at a dose of 1.6 mg/kg. This suggests the potential of purine derivatives, including this compound, in the development of new antidepressant drugs (Khaliullin et al., 2018).
Topology of Interactions in Methylxanthines
Another relevant study focuses on the topology of interactions in polymorphs of methylxanthines, providing insights into the potential therapeutic applications of purine derivatives. The study combined experimental and computational methods to explore the biological activity profile of compounds from the methylxanthines series, highlighting the importance of intra- and intermolecular interactions for recognition and binding processes. This research underscores the multifaceted therapeutic potential of purine derivatives, including this compound, across various pharmacological applications (Latosińska et al., 2014).
Cardiovascular Activity of Purine Derivatives
The cardiovascular activities of purine derivatives have also been investigated, with studies synthesizing compounds like 7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-di-methyl-3,7-dihydro-1H-purine-2,6-dione dihydrochloride and its derivatives. These compounds exhibited strong prophylactic antiarrhythmic activity and hypotensive activity, indicating the potential of this compound and similar compounds in cardiovascular therapeutic applications (Chłoń-Rzepa et al., 2004).
Analgesic Activity of Purine Derivatives
Further, the analgesic and anti-inflammatory properties of purine derivatives have been explored. A study on new 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives revealed significant analgesic activity, with some compounds showing more activity than acetylic acid, a reference drug. This suggests that this compound could have potential applications in pain management (Zygmunt et al., 2015).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The study of purine derivatives is a vibrant field due to their wide range of biological activities. Future research on “3-Methyl-7-pentyl-8-(propylamino)purine-2,6-dione” could involve exploring its potential biological activities, optimizing its synthesis, and investigating its mechanism of action .
Eigenschaften
IUPAC Name |
3-methyl-7-pentyl-8-(propylamino)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5O2/c1-4-6-7-9-19-10-11(16-13(19)15-8-5-2)18(3)14(21)17-12(10)20/h4-9H2,1-3H3,(H,15,16)(H,17,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AECAYNQLIZQYGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=C(N=C1NCCC)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
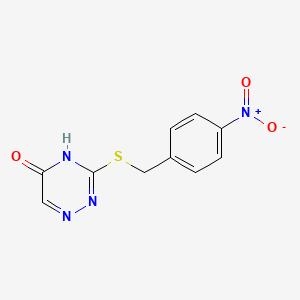
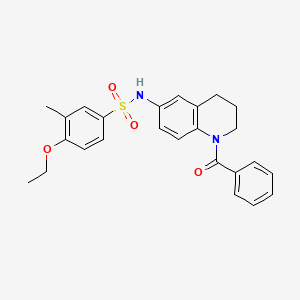

![2-[(2,5-Dimethylphenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole](/img/structure/B2776689.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)prop-2-en-1-one](/img/structure/B2776691.png)
![3,4-dimethyl-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B2776692.png)
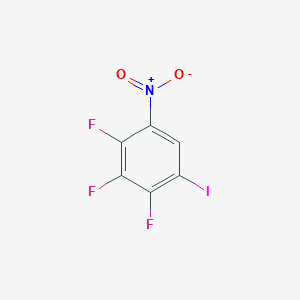
![N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-6-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2776697.png)
![1-[5-(2-chloroquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2776699.png)
![N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-2-(p-tolyl)acetamide](/img/structure/B2776702.png)
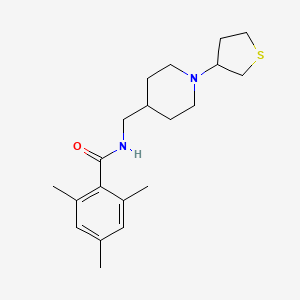
![N-[2-(5-Chloroindol-1-yl)ethyl]prop-2-enamide](/img/structure/B2776704.png)
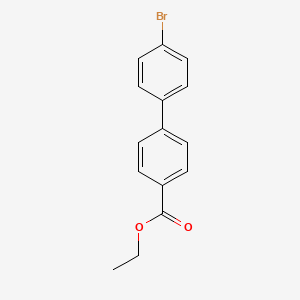
![Ethyl 2-[6-sulfamoyl-2-(2-thiophen-2-ylquinoline-4-carbonyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2776706.png)
